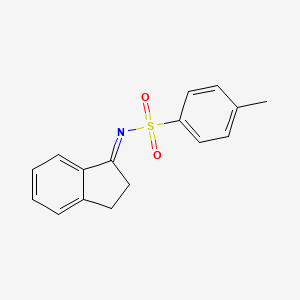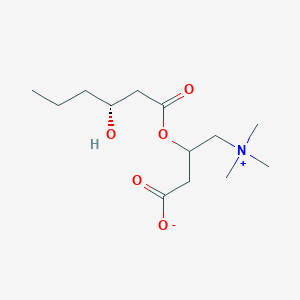
3-(((R)-3-Hydroxyhexanoyl)oxy)-4-(trimethylammonio)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((®-3-Hydroxyhexanoyl)oxy)-4-(trimethylammonio)butanoate is a complex organic compound with a unique structure that includes a hydroxyhexanoyl group and a trimethylammonio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((®-3-Hydroxyhexanoyl)oxy)-4-(trimethylammonio)butanoate typically involves multiple steps, including the esterification of a hydroxy acid and the introduction of a trimethylammonio group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, followed by purification steps such as crystallization or chromatography to obtain the pure product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((®-3-Hydroxyhexanoyl)oxy)-4-(trimethylammonio)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trimethylammonio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
3-((®-3-Hydroxyhexanoyl)oxy)-4-(trimethylammonio)butanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((®-3-Hydroxyhexanoyl)oxy)-4-(trimethylammonio)butanoate involves its interaction with specific molecular targets and pathways. The hydroxyhexanoyl group may participate in hydrogen bonding and hydrophobic interactions, while the trimethylammonio group can engage in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-3-Hydroxybutyrate: Shares a similar hydroxy group but lacks the trimethylammonio group.
(3R)-3-{[(3R)-3-hydroxybutanoyl]oxy}butanoate: Similar ester structure but with different substituents.
Uniqueness
3-((®-3-Hydroxyhexanoyl)oxy)-4-(trimethylammonio)butanoate is unique due to the presence of both a hydroxyhexanoyl group and a trimethylammonio group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H25NO5 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
3-[(3R)-3-hydroxyhexanoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C13H25NO5/c1-5-6-10(15)7-13(18)19-11(8-12(16)17)9-14(2,3)4/h10-11,15H,5-9H2,1-4H3/t10-,11?/m1/s1 |
InChI Key |
VYEONLJQPYRKAN-NFJWQWPMSA-N |
Isomeric SMILES |
CCC[C@H](CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Canonical SMILES |
CCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4,5,6,7-Hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B13357306.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13357309.png)

![1-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13357331.png)
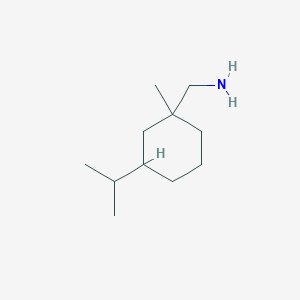

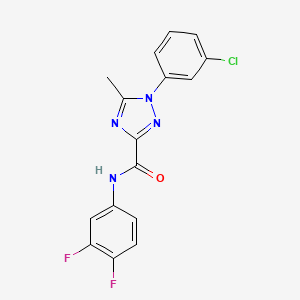
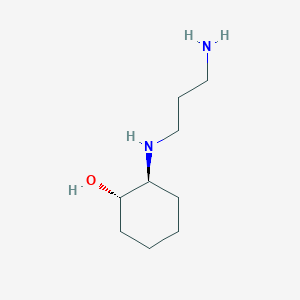

![3-[(Ethylsulfanyl)methyl]-6-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357378.png)
![5-[1-(methylsulfonyl)piperidin-4-yl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B13357380.png)


